rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans: is a chiral compound with significant interest in medicinal chemistry. This compound is notable for its potential pharmacological properties, particularly in the context of central nervous system disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 2-methylpiperidine.
Condensation Reaction: The initial step involves a condensation reaction between 3-methylbenzaldehyde and 2-methylpiperidine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the racemic mixture of the desired piperidine derivative.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as crystallization with a chiral acid or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation and Reduction: Utilizing large reactors for the condensation and reduction steps to handle bulk quantities.
Automated Resolution: Employing automated chromatographic systems for efficient chiral resolution.
Purification: Using crystallization and recrystallization techniques to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with various substituents using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Neuropharmacology: Investigated for its potential effects on neurotransmitter systems and its use in treating neurological disorders.
Medicine
Drug Development: Explored as a lead compound in the development of new therapeutic agents for conditions such as depression and anxiety.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans exerts its effects involves interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at specific receptor sites, modulating the release and uptake of neurotransmitters such as dopamine and serotonin. This modulation can influence mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,5S)-5-methyl-2-phenylpiperidine hydrochloride
- rac-(2R,5S)-5-methyl-2-(4-methylphenyl)piperidine hydrochloride
Uniqueness
- Structural Differences : The presence of the 3-methylphenyl group in rac-(2R,5S)-5-methyl-2-(3-methylphenyl)piperidine hydrochloride, trans distinguishes it from other similar compounds, potentially leading to different pharmacological profiles.
- Chirality : The specific (2R,5S) configuration may result in unique interactions with biological targets compared to other stereoisomers.
This compound’s unique structure and chiral properties make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
2408937-99-3 |
---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.